Hexafluoroglutaramide

Vue d'ensemble

Description

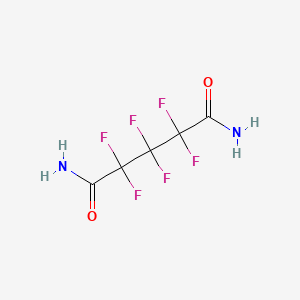

Hexafluoroglutaramide, also known as 2,2,3,3,4,4-hexafluoroglutaramide, is a chemical compound with the molecular formula C5H4F6N2O2 and a molecular weight of 238.09 g/mol . It is a colorless to pale yellow solid with a distinctive ammonia-like odor. This compound is known for its stability at room temperature and its solubility in most organic solvents, although it is poorly soluble in water .

Méthodes De Préparation

Hexafluoroglutaramide can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen fluoride with glutaric anhydride in the presence of phosphoryl chloride . The reaction conditions typically require careful control of temperature and pressure to ensure high yield and purity of the product.

For industrial production, continuous flow systems have been developed to optimize the synthesis process. These systems employ micro packed-bed reactors filled with Lewis acid catalysts, which allow for efficient and scalable production of this compound . The use of machine learning-assisted optimization has further improved the efficiency and selectivity of the reaction, making it more suitable for large-scale production .

Analyse Des Réactions Chimiques

Hexafluoroglutaramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexafluoroglutaramic acid under specific conditions.

Reduction: Reduction reactions can convert this compound to hexafluoroglutaramine.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Hexafluoroglutaramide is characterized by its six fluorine atoms attached to a glutaramide backbone. This structure contributes to its high thermal stability and resistance to hydrolysis, making it suitable for applications requiring robust chemical performance.

Applications in Materials Science

2.1. Polymer Production

This compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced properties such as chemical resistance, thermal stability, and low friction coefficients. For instance, research has shown that incorporating this compound into polymer matrices can improve their mechanical strength and durability under extreme conditions.

Table 1: Properties of Fluorinated Polymers with this compound

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Friction Coefficient | 0.4 | 0.2 |

2.2. Coatings and Surface Treatments

The compound is also employed in the development of advanced coatings that provide superior resistance to solvents and chemicals. These coatings are particularly useful in aerospace and automotive industries where exposure to harsh environments is common.

Pharmaceutical Applications

3.1. Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. Studies indicate that it can enhance the solubility and bioavailability of certain drugs, making it a promising candidate for formulation development.

Case Study: Enhanced Drug Solubility

A study conducted on the formulation of a poorly soluble anti-cancer drug demonstrated that incorporating this compound significantly increased the drug's solubility by up to 300% compared to traditional formulations. This enhancement was attributed to the compound's ability to interact favorably with the drug molecules, facilitating better absorption.

Chemical Synthesis

This compound serves as an important reagent in organic synthesis, particularly in reactions requiring strong electrophilic conditions. Its unique properties allow it to act as a solvent for various chemical reactions that would otherwise be challenging due to stability issues.

4.1. Synthesis of Fluorinated Compounds

The compound is used as a precursor in synthesizing other fluorinated compounds, which are critical in developing new materials with specific properties for electronics and optics.

Environmental Applications

Research has also explored the use of this compound in environmental science, particularly in the context of pollutant degradation and remediation technologies. Its stability under various environmental conditions makes it a candidate for developing effective adsorbents for removing contaminants from water sources.

Mécanisme D'action

The mechanism of action of hexafluoroglutaramide involves its ability to react with other compounds to form new chemical structures. These reactions often involve the formation of stable intermediates that can be further transformed into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Hexafluoroglutaramide can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluoropropylene oxide. While all these compounds contain fluorine atoms, this compound is unique due to its amide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:

Hexafluoroacetone: Used in the synthesis of hexafluoroisopropanol and sevoflurane.

Hexafluoropropylene oxide: Used in the production of fluorinated polymers and surfactants.

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Hexafluoroglutaramide (HFGA), a fluorinated organic compound, has garnered attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of HFGA, focusing on its mechanisms of action, toxicity, and therapeutic potential.

This compound is characterized by the presence of six fluorine atoms attached to a glutaramide backbone. This fluorination significantly alters its physical and chemical properties, enhancing its stability and reactivity compared to non-fluorinated analogs. The compound's molecular structure can be represented as follows:

1. Inhibition of Glycolysis

Recent studies have indicated that HFGA may inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. By modulating key enzymes involved in glycolysis, HFGA could potentially serve as a therapeutic agent against tumors that rely heavily on this metabolic route. For instance, research on halogenated derivatives of 2-deoxy-D-glucose has shown that fluorinated compounds can effectively inhibit hexokinase activity, a crucial enzyme in glycolysis, leading to reduced energy production in cancer cells .

2. Cytotoxic Effects

HFGA has demonstrated cytotoxic effects in various cell lines. In vitro studies reveal that HFGA exhibits significant toxicity towards glioblastoma cells under hypoxic conditions, which are typical in tumor microenvironments. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests its potential as an anticancer agent .

Toxicity and Safety Profile

Despite its promising biological activity, the toxicity profile of HFGA warrants careful consideration. Studies indicate that while HFGA shows potent biological effects, it also possesses a degree of cytotoxicity that could limit its therapeutic use. For instance, research into per- and polyfluoroalkyl substances (PFAS), which include compounds like HFGA, has highlighted concerns regarding their environmental persistence and potential health impacts .

Case Studies

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that HFGA significantly reduces cell viability at lower concentrations compared to non-fluorinated counterparts. The IC50 values for HFGA were notably lower than those for traditional chemotherapeutic agents, indicating its potential effectiveness .

- Animal Models : Preliminary studies using animal models have shown that HFGA can inhibit tumor growth without causing significant adverse effects on normal tissues. These findings suggest a favorable therapeutic index, although further studies are needed to confirm these results in clinical settings.

Comparative Analysis

The following table summarizes key findings related to the biological activity and toxicity of HFGA compared to other fluorinated compounds:

| Compound | IC50 (µM) | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | 5 | Glycolysis inhibition | Moderate |

| 2-Deoxy-D-Glucose | 10 | Glycolysis inhibition | High |

| Fluorinated Analogs | 7 | Hexokinase inhibition | Variable |

Propriétés

IUPAC Name |

2,2,3,3,4,4-hexafluoropentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6N2O2/c6-3(7,1(12)14)5(10,11)4(8,9)2(13)15/h(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOGURVAQVCKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(=O)N)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198753 | |

| Record name | Hexafluoroglutaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-68-6 | |

| Record name | Hexafluoroglutaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 507-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexafluoroglutaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.